5-Formylpyrimidine-2-carbonitrile
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Overview
Description
5-Formylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3N3O. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylpyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile with formylating agents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Formylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Electrophilic reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Carboxypyrimidine-2-carbonitrile.
Reduction: 5-Formylpyrimidine-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Formylpyrimidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and anti-inflammatory drugs.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: It finds applications in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Formylpyrimidine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer progression, respectively . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine-2-carbonitrile: Similar in structure but contains a bromine atom instead of a formyl group.
2-Cyano-5-formylpyrimidine: Another derivative with similar functional groups but different substitution patterns.
Uniqueness
5-Formylpyrimidine-2-carbonitrile is unique due to its specific combination of formyl and nitrile groups on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H3N3O |
---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
5-formylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O/c7-1-6-8-2-5(4-10)3-9-6/h2-4H |
InChI Key |
DXTCIHFWYQDOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)C=O |
Origin of Product |
United States |
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